molecular formula C16H11Cl2N3O2S B5979114 N-(2,6-dichlorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide

N-(2,6-dichlorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide

Cat. No. B5979114
M. Wt: 380.2 g/mol
InChI Key: WAXDNCDXQKIYET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dichlorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide, also known as DCAQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCAQ is a synthetic compound that belongs to the class of quinazoline derivatives and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. N-(2,6-dichlorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-(2,6-dichlorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide also inhibits the activity of protein kinase C, an enzyme that is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
N-(2,6-dichlorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, a process that leads to the programmed cell death of cancer cells. N-(2,6-dichlorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide has also been found to inhibit the production of inflammatory cytokines, which are involved in the development of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2,6-dichlorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide in lab experiments include its high potency and selectivity towards cancer cells. N-(2,6-dichlorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide has also been found to exhibit low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, the limitations of using N-(2,6-dichlorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide in lab experiments include its poor solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-(2,6-dichlorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide. One potential direction is to investigate the use of N-(2,6-dichlorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide in combination with other chemotherapeutic agents to enhance its antitumor activity. Another direction is to investigate the use of N-(2,6-dichlorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide in the treatment of other diseases, such as neurodegenerative diseases and inflammatory diseases. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-(2,6-dichlorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide in vivo.

Synthesis Methods

The synthesis of N-(2,6-dichlorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide involves the reaction of 2,6-dichloroaniline with 2-mercaptoacetic acid in the presence of sodium hydroxide. The resulting product is then reacted with 2-aminobenzamide to obtain N-(2,6-dichlorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide.

Scientific Research Applications

N-(2,6-dichlorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. N-(2,6-dichlorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(2,6-dichlorophenyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O2S/c17-10-5-3-6-11(18)14(10)20-13(22)8-24-16-19-12-7-2-1-4-9(12)15(23)21-16/h1-7H,8H2,(H,20,22)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXDNCDXQKIYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)SCC(=O)NC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-Dichlorophenyl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide

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